An In-depth Technical Guide to 2-(Allylthio)nicotinic Acid (CAS: 175135-25-8)
An In-depth Technical Guide to 2-(Allylthio)nicotinic Acid (CAS: 175135-25-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Allylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific research on this particular compound is not extensively published, this document synthesizes available data on its chemical properties, proposes a viable synthetic route, and explores its potential biological activities and mechanisms of action based on the well-understood pharmacology of nicotinic acid and related thioether compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule, particularly in the realms of cardiovascular disease and inflammation.
Introduction: The Scientific Rationale
Nicotinic acid, in pharmacological doses, is a well-established lipid-lowering agent that favorably modulates a patient's lipid profile.[1] Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is expressed in adipocytes and immune cells such as macrophages.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL, which are precursors to LDL cholesterol.[3] Furthermore, nicotinic acid can increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanisms are still under investigation.[4]
The introduction of an allylthio group at the 2-position of the nicotinic acid scaffold presents an intriguing modification. The sulfur atom can influence the electronic properties of the pyridine ring and may alter the compound's binding affinity and efficacy at the GPR109A receptor.[5] Moreover, thioether moieties are known to possess antioxidant properties, potentially adding a secondary mechanism of therapeutic action.[6][7] The allyl group itself is a reactive handle that could be used for further chemical modifications or may contribute to the molecule's overall biological activity. Allyl mercaptan, a metabolite of garlic compounds, has been shown to inhibit cholesterol synthesis.[8] This guide will explore the synthesis, physicochemical properties, and putative biological activities of 2-(Allylthio)nicotinic acid, providing a scientific basis for future research endeavors.
Physicochemical Properties and Characterization
2-(Allylthio)nicotinic acid is a derivative of nicotinic acid with a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .[9] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-(Allylthio)nicotinic acid
| Property | Value | Source |
| CAS Number | 175135-25-8 | [9] |
| Molecular Formula | C9H9NO2S | [9] |
| Molecular Weight | 195.24 g/mol | [9] |
| Appearance | Off-white to light yellow powder | [10] |
| Purity | ≥98% (typical) | [10] |
| Storage | Inert atmosphere, room temperature | [11] |
| Synonyms | 2-(Allylmercapto)nicotinic acid, 2-(Allylthio)pyridine-3-carboxylic acid, 2-(Prop-2-En-1-Ylsulfanyl)Pyridine-3-Carboxylic Acid | [5] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the δ 5-6 ppm region for the vinyl protons and a doublet around δ 3.5-4.0 ppm for the methylene protons adjacent to the sulfur). The pyridine ring protons would appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR would display signals for the three carbons of the allyl group, with the methylene carbon attached to sulfur appearing in the aliphatic region. The pyridine ring carbons would resonate in the aromatic region, and the carboxylic acid carbonyl carbon would be observed at a downfield chemical shift (typically >165 ppm).
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IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹. A broad O-H stretching band from the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. C-H stretching vibrations for the aromatic and allyl groups would be observed around 3000-3100 cm⁻¹. The C=C stretching of the allyl group would be seen near 1640 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 195.24. Fragmentation patterns would likely involve the loss of the allyl group and the carboxylic acid group.
Synthesis of 2-(Allylthio)nicotinic Acid
A plausible and efficient synthetic route to 2-(Allylthio)nicotinic acid involves a two-step process starting from the commercially available 2-chloronicotinic acid. This strategy is based on the known reactivity of halopyridines and the synthesis of related thioether compounds.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(Allylthio)nicotinic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Mercaptonicotinic Acid
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents).[12]
-
Solvent Addition: Add deionized water to the flask to form a suspension.[12]
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Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]
-
Work-up: After completion, cool the reaction mixture to room temperature. A pale yellow precipitate of 2-mercaptonicotinic acid should form.
-
Purification: Adjust the pH of the suspension to approximately 8 with a suitable base (e.g., sodium hydroxide solution) to dissolve the product. Filter the solution to remove any unreacted starting material or byproducts. Re-acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of around 3-4 to precipitate the purified 2-mercaptonicotinic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Thiourea: This reagent serves as a sulfur source and is a common and effective choice for converting aryl halides to thiols.
-
Water as Solvent: Water is an environmentally benign and cost-effective solvent suitable for this reaction.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the nucleophilic aromatic substitution reaction.
-
pH Adjustment for Purification: The acidic and basic properties of the starting material and product are exploited for a simple and effective purification by extraction and precipitation.
Step 2: Synthesis of 2-(Allylthio)nicotinic Acid
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptonicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.1 equivalents), to the solution and stir until the 2-mercaptonicotinic acid is fully deprotonated to form the thiolate.
-
Allylation: Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.
-
Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Allylthio)nicotinic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: This prevents the oxidation of the thiolate intermediate.
-
Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of Sₙ2 reaction, as they solvate the cation of the base without solvating the nucleophilic thiolate, thus increasing its reactivity.
-
Base: The base is required to deprotonate the thiol to the more nucleophilic thiolate.
-
Allyl Bromide: This is a common and effective electrophile for introducing the allyl group.
-
Acidification: This step protonates the carboxylic acid, making the final product less soluble in water and allowing for its precipitation and collection.
Potential Biological Activity and Mechanism of Action
The biological activity of 2-(Allylthio)nicotinic acid is likely to be a composite of the known effects of the nicotinic acid scaffold and the introduced allylthio moiety.
GPR109A Agonism and Lipid-Lowering Effects
The primary hypothesis is that 2-(Allylthio)nicotinic acid will act as an agonist at the GPR109A receptor, similar to its parent compound, nicotinic acid.[2] The binding of the ligand to GPR109A, a Gi-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of hormone-sensitive lipase in adipocytes, thereby decreasing the release of free fatty acids into the bloodstream.[3] A reduced supply of free fatty acids to the liver results in decreased triglyceride synthesis and VLDL production.[3]
Caption: Putative GPR109A signaling pathway for 2-(Allylthio)nicotinic acid.
Anti-inflammatory and Antioxidant Properties
Beyond its lipid-modifying effects, nicotinic acid has been shown to exert anti-inflammatory actions, also mediated through GPR109A on immune cells.[3] It can reduce the expression of inflammatory markers in macrophages.[3] The presence of the thioether linkage in 2-(Allylthio)nicotinic acid may confer additional antioxidant properties. Thiol-containing compounds are known to be potent antioxidants capable of neutralizing reactive oxygen species (ROS) by donating a hydrogen atom.[13] While a thioether is less prone to hydrogen donation than a thiol, it can still participate in antioxidant activities through mechanisms like electron transfer.[7] This dual action could be beneficial in conditions like atherosclerosis, where both dyslipidemia and chronic inflammation play a crucial role.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 2-(Allylthio)nicotinic acid, a series of in vitro and in vivo experiments would be necessary.
In Vitro GPR109A Receptor Activation Assay
Objective: To determine if 2-(Allylthio)nicotinic acid can activate the GPR109A receptor and to quantify its potency and efficacy.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human GPR109A receptor, such as HEK-293 or CHO cells.
-
cAMP Measurement: Plate the cells in a multi-well format and stimulate them with varying concentrations of 2-(Allylthio)nicotinic acid in the presence of forskolin (an adenylyl cyclase activator).
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Data Analysis: Measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP kit). Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of the compound. Nicotinic acid should be used as a positive control.
In Vitro Adipocyte Lipolysis Assay
Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of lipolysis in adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.
-
Lipolysis Induction: Induce lipolysis in the mature adipocytes using a cocktail containing a β-adrenergic agonist like isoproterenol.
-
Treatment: Treat the cells with various concentrations of 2-(Allylthio)nicotinic acid.
-
Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. A decrease in glycerol release in the presence of the compound would indicate an anti-lipolytic effect.
In Vitro Antioxidant Activity Assays
Objective: To evaluate the direct antioxidant potential of 2-(Allylthio)nicotinic acid.
Methodology:
-
DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.
-
ABTS Radical Cation Decolorization Assay: Assess the capacity of the compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Cellular Antioxidant Activity (CAA) Assay: Use a cell-based assay to measure the ability of the compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.
Conclusion and Future Directions
2-(Allylthio)nicotinic acid is a promising, yet understudied, derivative of nicotinic acid. Based on its chemical structure and the known pharmacology of related compounds, it is hypothesized to be a GPR109A agonist with potential lipid-lowering and anti-inflammatory effects. The presence of the allylthio moiety may also confer antioxidant properties, offering a multi-faceted therapeutic potential.
Future research should focus on the definitive synthesis and characterization of 2-(Allylthio)nicotinic acid, followed by rigorous in vitro and in vivo pharmacological evaluation to confirm its mechanism of action and therapeutic efficacy. Studies in animal models of dyslipidemia and atherosclerosis would be crucial to determine its potential as a novel therapeutic agent for cardiovascular diseases. Furthermore, the safety and toxicological profile of the compound must be thoroughly investigated. This technical guide provides a solid foundation and a clear roadmap for initiating such research.
References
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